

4-Azidophenacyl bromide molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Azidophenacyl bromide

Cat. No.: B013498

[Get Quote](#)

An In-Depth Technical Guide to **4-Azidophenacyl Bromide**: A Versatile Tool in Chemical Biology and Drug Development

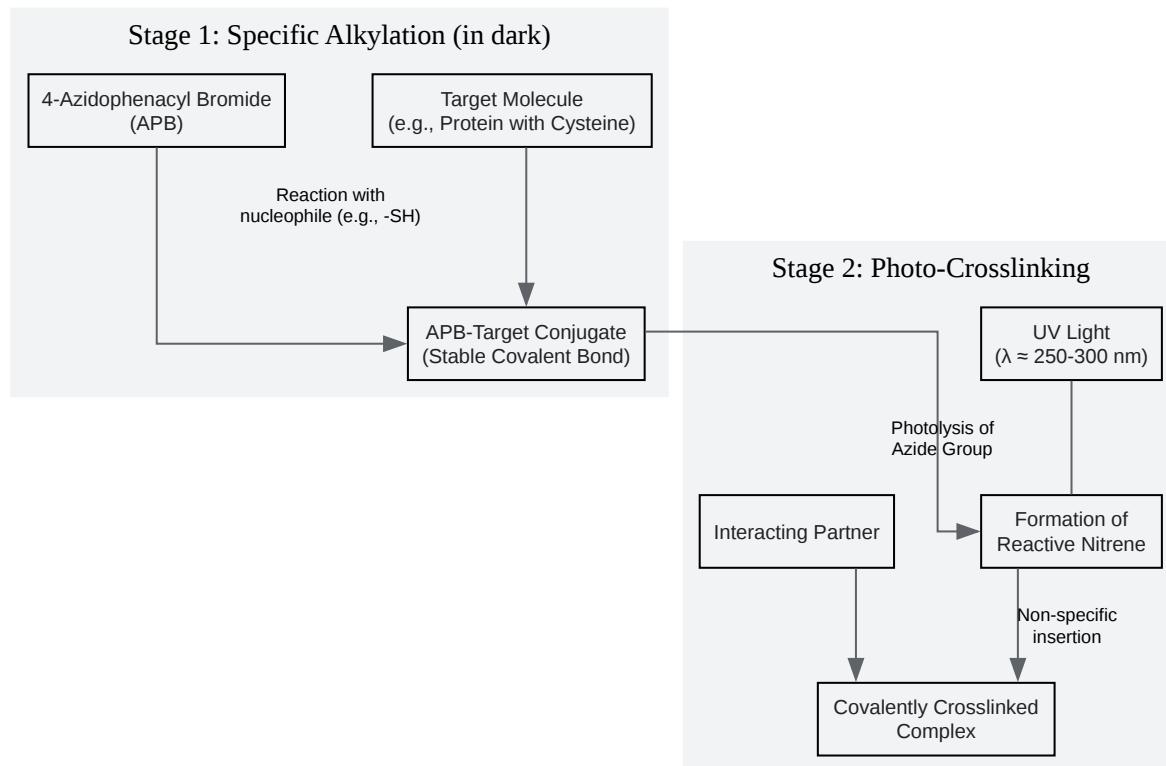
Introduction

4-Azidophenacyl bromide (APB) is a hetero-bifunctional crosslinking agent that has become an indispensable tool for researchers in chemical biology, biochemistry, and drug development. Its unique chemical architecture, featuring two distinct reactive moieties, allows for a sequential, two-step conjugation strategy. This enables the precise investigation of molecular interactions, the identification of binding partners, and the construction of complex biomolecular conjugates. This guide provides a comprehensive overview of the core properties, mechanism of action, key applications, and experimental protocols for **4-Azidophenacyl bromide**, grounded in authoritative scientific literature.

Core Chemical and Physical Properties

4-Azidophenacyl bromide, also known as p-Azidophenacyl bromide, is a yellow, crystalline powder.^{[1][2]} Its fundamental properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Chemical Formula	$C_8H_6BrN_3O$	[1] [2] [3] [4] [5] [6]
Molecular Weight	240.06 g/mol	[1] [3] [5] [6] [7]
CAS Number	57018-46-9	[1] [4] [5] [8]
IUPAC Name	1-(4-azidophenyl)-2-bromoethanone	[3] [9]
Appearance	Off-White to Pale Yellow Solid/Powder	[1] [2] [7]
Melting Point	63 - 69 °C	[1] [2]
Solubility	Soluble in methanol (50 mg/mL)	[1] [2]
Storage Conditions	2-8°C, protect from light, moisture, and heat	[1] [2] [4]


Mechanism of Action: A Tale of Two Reactivities

The utility of **4-Azidophenyl bromide** stems from its dual reactivity, which allows for a controlled, two-stage crosslinking process. The molecule contains an α -bromo ketone and an aryl azide group, each with a distinct reaction mechanism.

- The Bromoacetyl Group: Nucleophilic Alkylation: The bromoacetyl moiety is an electrophilic group that readily reacts with nucleophiles. It is particularly effective for alkylating soft nucleophiles like the thiol groups of cysteine residues in proteins under mild pH conditions (typically pH 7.0-8.0).[\[2\]](#)[\[5\]](#) This initial reaction forms a stable, covalent thioether bond, tethering the photoactivatable portion of the reagent to a specific site on the target molecule.
- The Aryl Azide Group: Photoactivated Crosslinking: The aryl azide group is chemically inert in the dark. However, upon irradiation with ultraviolet (UV) light (typically around 250-300 nm), it undergoes photolysis to form a highly reactive and short-lived aryl nitrene intermediate.[\[3\]](#)[\[10\]](#) This nitrene can then undergo a variety of insertion reactions with nearby molecules, including insertion into C-H and N-H bonds, leading to the formation of a stable

covalent crosslink with an interacting partner.[5][10] This second reaction is rapid and non-specific, capturing molecules in close proximity to the initial attachment site.

The following diagram illustrates the sequential workflow of using **4-Azidophenacyl bromide** for photoaffinity labeling.

[Click to download full resolution via product page](#)

Caption: Workflow for hetero-bifunctional crosslinking using **4-Azidophenacyl bromide**.

Applications in Research and Development

The unique properties of **4-Azidophenacyl bromide** have made it a valuable reagent in several areas of scientific investigation.

Photoaffinity Labeling

A primary application of **4-Azidophenacyl bromide** is in photoaffinity labeling, a powerful technique used to identify and characterize the binding sites of ligands on macromolecules such as proteins and nucleic acids.^[3] By attaching the reagent to a ligand of interest, the ligand can be used as a probe to "mark" its binding site upon photoactivation.

Notable examples include:

- **Mapping Ribosomal Binding Sites:** Early studies successfully used **4-Azidophenacyl bromide** to probe transfer RNA (tRNA) binding sites on *E. coli* ribosomes.^[11] By attaching the reagent to a modified valyl-tRNA, researchers were able to covalently link the tRNA to the 16S ribosomal RNA at the P site, providing crucial insights into the architecture of the ribosome.^{[11][12]}
- **Enzyme Active Site Investigation:** The reagent has been employed to study the active sites of enzymes. For instance, it was shown to be an effective inhibitor of glyceraldehyde-3-phosphate dehydrogenase by covalently modifying a reactive cysteine residue at the active site.^[10]

Bioconjugation and Material Science

Beyond photoaffinity labeling, **4-Azidophenacyl bromide** is utilized in the broader field of bioconjugation to link different biomolecules together or to attach them to surfaces.^[9] This has applications in:

- **Drug Delivery:** Creating targeted drug delivery systems by conjugating therapeutic agents to antibodies or other targeting moieties.^[13]
- **Diagnostics:** Developing diagnostic assays, such as ELISAs, by linking enzymes or fluorophores to antibodies.^[13]
- **Material Science:** Synthesizing light-responsive polymeric materials for use in electronics or functional coatings.^[9]

Experimental Protocol: Photoaffinity Labeling of a Cysteine-Containing Protein

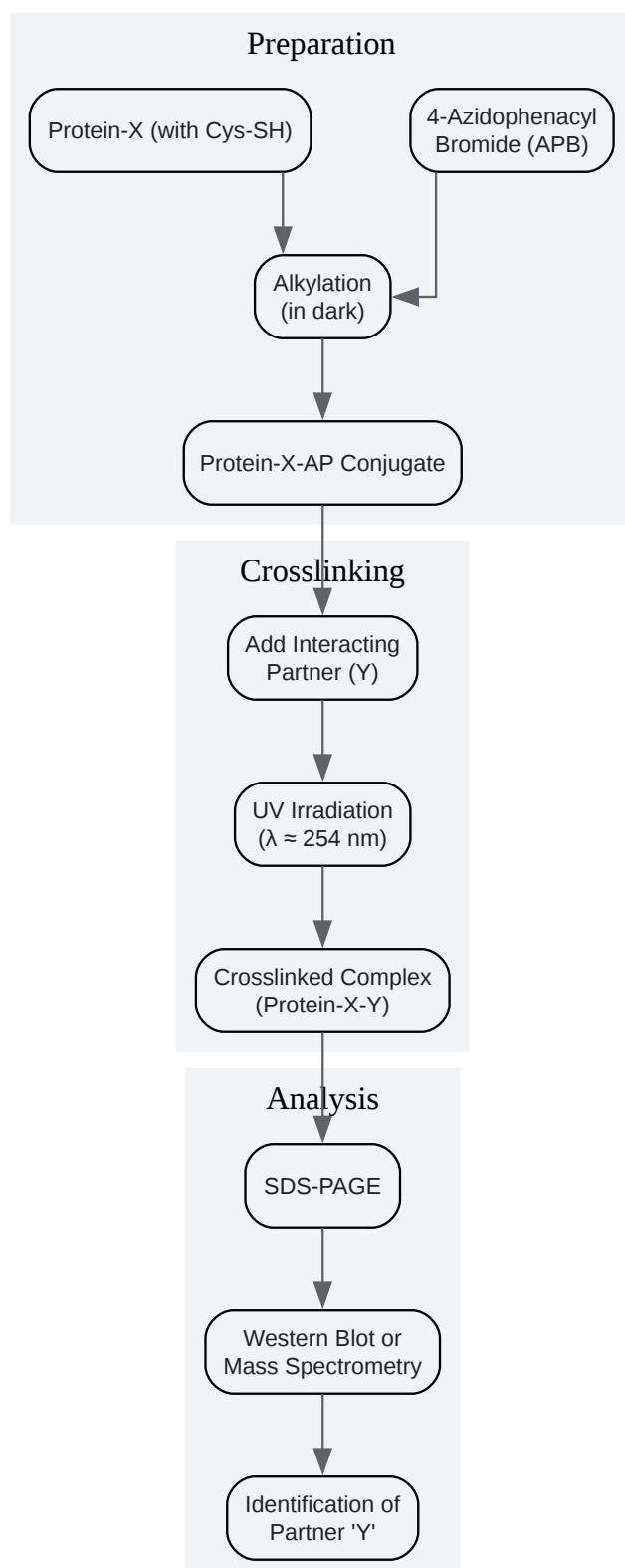
This section provides a generalized, step-by-step protocol for a typical photoaffinity labeling experiment using **4-Azidophenacyl bromide** to identify the interaction partners of a hypothetical protein, "Protein-X," which contains a reactive cysteine residue.

Pillar of Trustworthiness: This protocol is designed as a self-validating system. It includes control experiments (e.g., no UV irradiation, competition with a known binder) that are essential for confirming the specificity of the observed crosslinking.

Step 1: Reagent Preparation and Alkylation of Protein-X

- Prepare a stock solution of **4-Azidophenacyl bromide**: Dissolve the powder in an appropriate organic solvent (e.g., DMSO or DMF) to a concentration of 10-50 mM. Store this solution at -20°C, protected from light.
- Prepare Protein-X: Dissolve purified Protein-X in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). Ensure the buffer is free of nucleophiles like DTT or β-mercaptoethanol.
- Alkylation Reaction: Add the **4-Azidophenacyl bromide** stock solution to the Protein-X solution in a 5- to 10-fold molar excess. Incubate the reaction in the dark (e.g., by wrapping the tube in aluminum foil) at room temperature for 1-2 hours or at 4°C overnight.
- Remove Excess Reagent: Quench the reaction by adding a small molecule thiol like β-mercaptoethanol. Remove the unreacted **4-Azidophenacyl bromide** and the quenching agent by dialysis, desalting column, or buffer exchange. The result is Protein-X covalently modified with the 4-azidophenacyl group (Protein-X-AP).

Step 2: Formation of the Interaction Complex and Photo-Crosslinking


- Incubate with Potential Binding Partner: Mix the modified Protein-X-AP with the cell lysate, purified protein, or nucleic acid sample containing the suspected interacting partner(s). Allow the components to incubate under conditions that favor their interaction (e.g., 30 minutes at room temperature).

- Control Samples: Prepare parallel control samples:
 - No UV Control: A sample that is not irradiated with UV light.
 - Competition Control: A sample that includes an excess of the unmodified Protein-X or a known inhibitor to compete for binding.
- UV Irradiation: Place the samples on ice in a clear microplate or open tubes. Irradiate with a UV lamp (e.g., a hand-held UV lamp at 254 nm or a mercury lamp with appropriate filters) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

Step 3: Analysis of Crosslinked Products

- Denaturation and Separation: Add SDS-PAGE loading buffer to the samples and heat to denature the proteins. Separate the proteins by SDS-PAGE.
- Detection:
 - Western Blotting: Transfer the separated proteins to a membrane and probe with an antibody against the suspected binding partner or an antibody against Protein-X. A new, higher molecular weight band corresponding to the crosslinked complex should appear only in the UV-irradiated sample.
 - Mass Spectrometry: For more detailed analysis, the crosslinked band can be excised from the gel and analyzed by mass spectrometry to identify the binding partner and map the site of crosslinking.

The following diagram outlines the experimental workflow.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photoaffinity labeling.

Safety and Handling

4-Azidophenacyl bromide is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

- Hazards: It is a flammable solid that can cause severe skin burns and eye damage.[\[1\]](#) It may also cause an allergic skin reaction or allergy and asthma symptoms if inhaled.[\[1\]](#)
- Precautions:
 - Keep away from heat, sparks, and open flames.[\[1\]](#)
 - Wear protective gloves, clothing, eye protection, and face protection.[\[1\]](#)
 - Avoid breathing dust.[\[1\]](#)
 - In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[\[1\]](#)
 - Handle in a well-ventilated area, preferably in a chemical fume hood.

References

- PubChem. (n.d.). **4-Azidophenacyl bromide**. National Center for Biotechnology Information.
- PubChem. (n.d.). **4-Azidophenacyl bromide**, (carbonyl-14C)-. National Center for Biotechnology Information.
- Smith, B. D., Nakanishi, K., Watanabe, K., & Ito, S. (1990). 4-Azido[3,5-[3H]]phenacylbromide, a versatile bifunctional reagent for photoaffinity radiolabeling. *Synthesis of prostaglandin 4*.
- Chemical Point. (n.d.). **4-Azidophenacyl bromide**.
- ChemBK. (n.d.). **4-AZIDOPHENACYL BROMIDE**.
- Chemsoc. (n.d.). **4-azidophenacyl bromide** | CAS#:57018-46-9.
- Pharmaffiliates. (n.d.). p-Azidophenacyl Bromide.
- Schwartz, I., & Ofengand, J. (1974). Photo-Affinity Labeling of tRNA Binding Sites in Macromolecules. I. Linking of the Phenacyl-p-azide of 4-Thiouridine in (*Escherichia coli*) Valyl-tRNA to 16S RNA at the Ribosomal P Site. *Proceedings of the National Academy of Sciences*, 71(10), 3951-3955.

- Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. *Biochemistry*, 14(19), 4251-4254.
- Ofengand, J., Gornicki, P., Chakraburty, K., & Nurse, K. (1978). Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA. *PubMed*.
- ACS Publications. (n.d.). p-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase.
- RSC Publishing. (2018). Arginine-selective bioconjugation with 4-azidophenyl glyoxal: application to the single and dual functionalisation of native antibodies. *Organic & Biomolecular Chemistry*.
- ResearchGate. (2022). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. *Molecular Diversity*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-AZIDOPHENACYL BROMIDE | 57018-46-9 [[amp.chemicalbook.com](#)]
- 2. [chembk.com](#) [[chembk.com](#)]
- 3. 4-Azidophenacyl bromide | C8H6BrN3O | CID 92627 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 4. [chemicalpoint.eu](#) [[chemicalpoint.eu](#)]
- 5. 4-AZIDOPHENACYL BROMIDE | 57018-46-9 [[chemicalbook.com](#)]
- 6. 57018-46-9 CAS MSDS (4-AZIDOPHENACYL BROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](#)]
- 7. [pharmaffiliates.com](#) [[pharmaffiliates.com](#)]
- 8. 4-azidophenacyl bromide | CAS#:57018-46-9 | Chemsoc [[chemsoc.com](#)]
- 9. [jk-sci.com](#) [[jk-sci.com](#)]
- 10. P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase - PubMed [[pubmed.ncbi.nlm.nih.gov](#)]

- 11. [pnas.org](https://www.pnas.org) [pnas.org]
- 12. Photoaffinity labeling of the ribosomal A site with S-(p-azidophenacyl)valyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [vectorlabs.com](https://www.vectorlabs.com) [vectorlabs.com]
- To cite this document: BenchChem. [4-Azidophenacyl bromide molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013498#4-azidophenacyl-bromide-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com